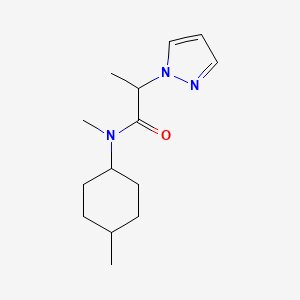
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolylpropanamide derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by modulating the activity of certain ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has been found to have a low potential for abuse and addiction, making it an attractive alternative to currently available pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized structure. Additionally, it exhibits potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation in animal models.
However, there are also some limitations associated with the use of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide in laboratory experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments. Additionally, it may not be suitable for use in certain animal models or experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of more potent and selective analogs of this compound for use in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide and its potential applications in other areas of medicine.
In conclusion, N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is a promising compound that exhibits potent analgesic and anti-inflammatory effects. While there are still some limitations associated with its use in laboratory experiments, it has the potential to be a valuable tool for studying pain and inflammation and may have important therapeutic applications in the future.
Synthesemethoden
The synthesis of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide involves the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine, which is then reacted with N-methylpropanamide to yield the final product. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-5-7-13(8-6-11)16(3)14(18)12(2)17-10-4-9-15-17/h4,9-13H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKWASQCJJSRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
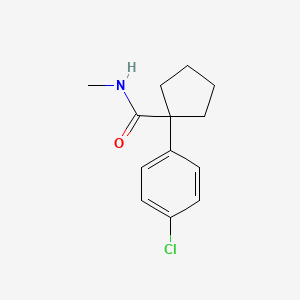
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

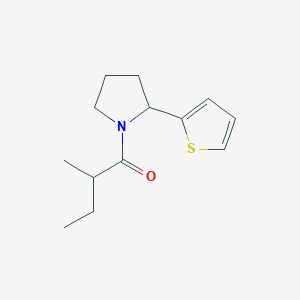
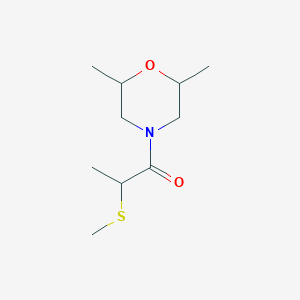
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

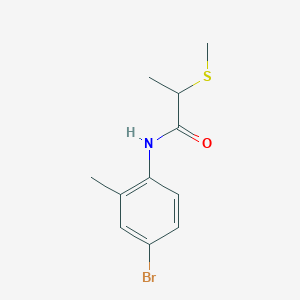

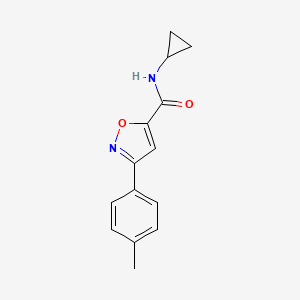
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)